

Tetradecylbenzene: A Comprehensive Technical Dossier on its Physicochemical Properties at STP

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetradecylbenzene**

Cat. No.: **B074307**

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the physical state and appearance of **tetradecylbenzene** at Standard Temperature and Pressure (STP). Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key data from authoritative sources to deliver a comprehensive understanding of this long-chain alkylbenzene. The causality behind its physical properties is explored, grounded in its molecular structure. All presented data is supported by in-text citations and a complete reference list.

Introduction to Tetradecylbenzene

Tetradecylbenzene ($C_{20}H_{34}$) is an aromatic hydrocarbon characterized by a benzene ring substituted with a tetradecyl group, a saturated 14-carbon alkyl chain.^{[1][2]} This molecular architecture, combining a hydrophilic aromatic head with a long, hydrophobic aliphatic tail, imparts specific physicochemical characteristics that are crucial for its industrial and research applications. Understanding its fundamental properties, such as its state and appearance under standard laboratory conditions, is a prerequisite for its effective and safe utilization.

Physical State and Appearance at Standard Temperature and Pressure (STP)

At Standard Temperature and Pressure (STP), defined as 273.15 K (0 °C) and 1 atm, **tetradecylbenzene** exists as a solid. However, in common laboratory settings, which are typically closer to ambient temperature (~20-25 °C), it is a clear, colorless to slightly yellow liquid.^[3] This is a critical distinction for handling and experimental design.

Causality of Physical State: The Interplay of Molecular Forces

The physical state of a substance is dictated by the balance between the kinetic energy of its molecules and the strength of its intermolecular forces. For **tetradecylbenzene**, the key factors are:

- Van der Waals Forces: The long tetradecyl chain allows for significant London dispersion forces, a type of van der Waals force. These temporary fluctuating dipoles create attractions between adjacent molecules. The length of the alkyl chain directly correlates with the strength of these forces.
- Aromatic Interactions: The benzene ring contributes to π - π stacking interactions, where the electron clouds of adjacent rings attract each other.

The melting point of **tetradecylbenzene** is consistently reported to be around 16 °C (289.15 K).^{[3][4][5]} Since STP is defined at 0 °C, the thermal energy at this temperature is insufficient to overcome the intermolecular van der Waals and π - π stacking forces, resulting in a solid state. As the temperature rises to typical room temperature (above 16 °C), the increased kinetic energy of the molecules surpasses the energy of these intermolecular attractions, leading to the transition to the liquid phase.

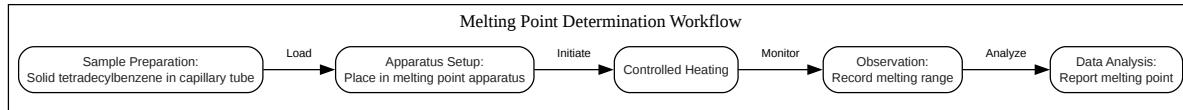
Visual and Olfactory Characteristics

In its liquid state, **tetradecylbenzene** is described as a clear, colorless to slightly pale yellow liquid.^[3] It possesses a mild odor.^[6] The lack of significant color is due to the absence of chromophores that absorb light in the visible spectrum. The mild odor is characteristic of many long-chain aromatic hydrocarbons.

Tabulated Physical Properties

For ease of reference, the key physical properties of **tetradecylbenzene** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_{20}H_{34}$	[2]
Molecular Weight	274.48 g/mol	[4] [7]
Physical State at STP (0°C)	Solid	Inferred from melting point
Physical State at Ambient Temp (~20°C)	Liquid	[3]
Appearance	Clear, colorless to slightly yellow liquid	[3]
Odor	Mild	[6]
Melting Point	16 °C (289.15 K)	[3] [4] [5]
Boiling Point	359 °C at 760 mmHg	[4] [6]
Density	0.854 g/mL at 20 °C	[4] [5]
Solubility in Water	Low (nonpolar molecule)	[1]
Solubility in Organic Solvents	High in nonpolar solvents (e.g., hexane, chloroform)	[1]


Experimental Protocols for Property Determination

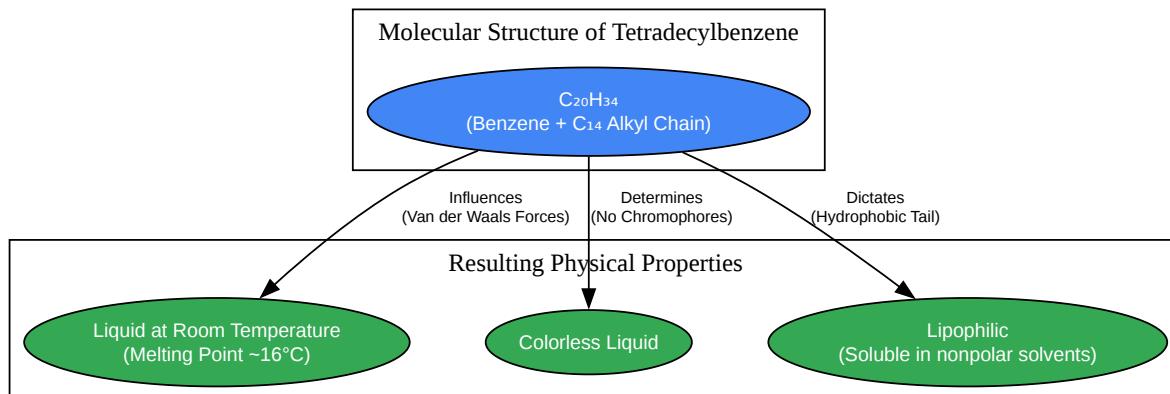
The accurate determination of the physical properties of **tetradecylbenzene** relies on standardized experimental methodologies.

Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of solidified **tetradecylbenzene** is introduced into a capillary tube, which is then sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Density Measurement (Pycnometer Method)

- Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine its volume.
- Sample Measurement: The pycnometer is emptied, dried, and filled with **tetradecylbenzene**.
- Weighing: The filled pycnometer is weighed.
- Calculation: The density of **tetradecylbenzene** is calculated by dividing the mass of the sample by the volume of the pycnometer.

Molecular Structure and its Influence

The relationship between the molecular structure of **tetradecylbenzene** and its physical properties is fundamental to understanding its behavior.

[Click to download full resolution via product page](#)

Caption: Influence of Molecular Structure on Physical Properties.

Conclusion

The physical state and appearance of **tetradecylbenzene** at STP are a direct consequence of its molecular structure. While technically a solid at the strict definition of STP (0 °C), its low melting point of approximately 16 °C means it is encountered as a colorless to slightly yellow liquid with a mild odor under typical laboratory conditions. This technical guide has provided a detailed examination of these properties, the underlying scientific principles, and the experimental methodologies for their determination, offering a valuable resource for researchers and professionals.

References

- Solubility of Things. **Tetradecylbenzene**.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15086, **Tetradecylbenzene**.
- ChemBK. **Tetradecylbenzene**.
- Fisher Scientific.
- ECHEMI. **Tetradecylbenzene** SDS.
- DOSS. **Tetradecylbenzene**.
- ChemWh

- TCI Chemicals.
- NIST. Benzene, tetradecyl-.
- Stenutz. **tetradecylbenzene**.
- NIST. Benzene, tetradecyl-.
- NIST. Benzene, tetradecyl- References.
- CAS Common Chemistry. **Tetradecylbenzene**.
- ChemicalBook. **TETRADECYLBENZENE**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzene, tetradecyl- [webbook.nist.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Tetradecylbenzene | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TETRADECYLBENZENE | 1459-10-5 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Tetradecylbenzene: A Comprehensive Technical Dossier on its Physicochemical Properties at STP]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074307#physical-state-and-appearance-of-tetradecylbenzene-at-stp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com